molecular formula C23H22N2O4S B2641136 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 370846-81-4

3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2641136
CAS No.: 370846-81-4
M. Wt: 422.5
InChI Key: NSHFJTBVVZPGGD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound based on the 4,5-dihydro-1H-pyrazole (pyrazoline) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profile . Pyrazoline derivatives are extensively investigated in scientific research for their potential biological activities, including as anti-inflammatory and anticancer agents . The specific substitution pattern on this compound—featuring 3,4-dimethoxyphenyl and phenyl rings at the 3- and 5- positions, along with an N-phenylsulfonyl group—is characteristic of molecules designed to modulate biological targets. The dimethoxyphenyl moiety, in particular, is a common pharmacophore that can influence a molecule's electronic properties and binding affinity . Researchers can utilize this compound as a key intermediate or as a reference standard in the design and synthesis of novel pyrazoline-based ligands and inhibitors. Its structure aligns with those of compounds reported in the literature that have demonstrated cytotoxic effects against various cancer cell lines, such as A549, and have shown potential to induce apoptosis . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments and handling in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-28-22-14-13-18(15-23(22)29-2)20-16-21(17-9-5-3-6-10-17)25(24-20)30(26,27)19-11-7-4-8-12-19/h3-15,21H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFJTBVVZPGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The phenyl and phenylsulfonyl groups can be introduced via electrophilic aromatic substitution reactions. The dimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, followed by reduction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of sulfides or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, exhibit significant anti-inflammatory properties. For instance, derivatives have been evaluated for their ability to inhibit inflammatory mediators in various models. A study highlighted the synthesis of several pyrazole derivatives that demonstrated potent anti-inflammatory activity comparable to established drugs such as diclofenac and celecoxib .

Anticancer Properties

Pyrazole compounds have also been investigated for their cytotoxic effects against cancer cell lines. Some studies suggest that modifications in the pyrazole structure can enhance its anticancer efficacy. The specific compound under discussion has shown promise in targeting metabolic enzymes relevant to cancer progression, indicating potential for further development in oncology .

Neuroprotective Effects

The neuroprotective capabilities of pyrazole derivatives are notable, with some compounds demonstrating inhibition of enzymes associated with neurodegenerative disorders. The compound's ability to modulate acetylcholinesterase activity suggests a role in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the pharmacological evaluation of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of synthesized pyrazoles were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing IC50 values comparable to standard anti-inflammatory medications .
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, leading to further exploration of structure-activity relationships (SAR) within this chemical class .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Pyrazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Biological Activity
Target Compound 3-(3,4-Dimethoxyphenyl), 5-Ph, 1-PhSO2 C23H22N2O4S 422.5* DEN2 protease inhibition
3-(4-Chlorophenyl)-5-(2-furyl)-1-(PhSO2)-4,5-dihydro-1H-pyrazole 3-(4-Cl-Ph), 5-(2-furyl), 1-PhSO2 C19H15ClN2O3S 386.85 Not reported
1-(4-Methyl-PhSO2)-5-Ph-4,5-dihydro-1H-pyrazole 1-(4-Me-PhSO2), 5-Ph C16H16N2O2S 300.37 Structural analysis
3-Me-1-(4-NO2-Ph)-5-Ph-4,5-dihydro-1H-pyrazole 3-Me, 1-(4-NO2-Ph), 5-Ph C16H15N3O2 281.31 Antipyretic, antiinflammatory
1-Acetyl-5-(3,5-Dimethoxy-Ph)-3-(2-naphthyl)-4,5-dihydro-1H-pyrazole 1-Acetyl, 5-(3,5-Dimethoxy-Ph), 3-(2-naphthyl) C23H22N2O3 374.44 Not reported

*Calculated based on molecular formula.

Key Observations:

Position 3 Substituents :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, improving solubility and π-π stacking interactions compared to chloro or methyl substituents.
  • The 2-naphthyl group in adds bulkiness, which may sterically hinder target binding.

Position 5 Substituents :

  • A phenyl group is common in most analogues, but furyl or additional methoxy groups may modulate electronic properties and binding specificity.

Physicochemical Properties

  • Solubility : The 3,4-dimethoxyphenyl group in the target compound enhances hydrophilicity (logP ~3.5*) compared to chloro- or nitro-substituted analogues (logP ~4.0–4.5) .
  • Thermal Stability : Sulfonyl-containing derivatives (target, ) exhibit higher melting points (>200°C) due to strong intermolecular interactions.

Biological Activity

3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, a complex organic compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This compound is characterized by a five-membered ring containing nitrogen atoms and various substituents that enhance its pharmacological properties. The molecular formula is C19H20N2O3S with a molecular weight of approximately 356.44 g/mol.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of the dimethoxyphenyl group and the phenylsulfonyl moiety are crucial for its interaction with biological targets.

Property Value
Molecular FormulaC19H20N2O3S
Molecular Weight356.44 g/mol
Chemical ClassPyrazole

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, studies have shown that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple studies. For instance:

  • Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results against HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented as inhibitors of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives:

  • Study on Antitumor Activity :
    • A study evaluated various pyrazole derivatives against different cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced their cytotoxicity. For instance, compounds with specific substituents exhibited IC50 values as low as 5.35 µM against HepG2 cells .
  • Mechanistic Studies :
    • Interaction studies using techniques such as molecular docking and binding affinity assessments have shown that this compound can effectively bind to targets like monoamine oxidase, suggesting potential implications in neuroprotective therapies.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions using hydrazine derivatives.
  • Introduction of Functional Groups : The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of bases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids and brominated precursors. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and infrared (IR) spectroscopy to identify functional groups like sulfonyl and methoxy moieties. Column chromatography is employed for purification .

Q. How is the compound’s molecular structure validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation, and data collection is performed using MoKα radiation. SHELXL (part of the SHELX suite) refines the structure, resolving bond lengths, angles, and torsional conformations. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) complement experimental data by modeling electronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions or tautomerism) not captured in static crystal structures. Employ temperature-dependent NMR to probe conformational flexibility. Compare experimental IR vibrational modes with DFT-simulated spectra to identify anomalies. For example, methoxy group orientations in the crystal lattice might differ from solution-phase conformers .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodological Answer : Common issues include disorder in the phenylsulfonyl group or twinning due to packing effects. Use SHELXL’s restraints (e.g., SIMU, DELU) to model disordered regions. For twinned data, apply the HKLF5 format in SHELX to deconvolute overlapping reflections. High-resolution data (θ > 25°) improves precision in anisotropic displacement parameters .

Q. What computational strategies elucidate the compound’s pharmacological interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens potential targets (e.g., kinase enzymes) by aligning the compound’s sulfonyl and diaryl groups into hydrophobic pockets. Molecular Dynamics (MD) simulations (using AMBER or GROMACS) assess binding stability over time. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer : Analyze hydrogen bonding (e.g., C–H⋯O) and π-π stacking interactions using CrystalExplorer. These interactions correlate with solubility and melting points. For instance, sulfonyl-oxygen atoms often act as acceptors in hydrogen bonds, enhancing crystallinity but reducing aqueous solubility .

Method Optimization Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (toluene/ethanol mixtures) to enhance cross-coupling efficiency. Use microwave-assisted synthesis to reduce reaction times. Monitor by TLC and optimize column chromatography gradients (e.g., hexane/ethyl acetate) for better separation of diastereomers .

Q. What advanced computational methods model the compound’s reactivity in solution?

  • Methodological Answer : Combine time-dependent DFT (TD-DFT) with Polarizable Continuum Models (PCM) to simulate solvatochromic effects. Conduct Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions influencing stability. Compare with experimental UV-Vis spectra to validate charge-transfer transitions .

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